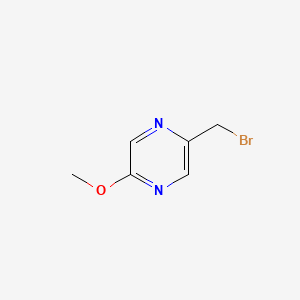
2-(Bromomethyl)-5-methoxypyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-5-methoxypyrazine is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. The presence of both bromomethyl and methoxy groups on the pyrazine ring makes this compound interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-methoxypyrazine typically involves the bromination of 5-methoxypyrazine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-(Bromomethyl)-5-methoxypyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.
Oxidation: Products include 2-(bromomethyl)-5-formylpyrazine and 2-(bromomethyl)-5-carboxypyrazine.
Reduction: The major product is 2-methyl-5-methoxypyrazine.
科学的研究の応用
2-(Bromomethyl)-5-methoxypyrazine has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research is ongoing into its potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 2-(Bromomethyl)-5-methoxypyrazine depends on the specific application and the target molecule. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with target proteins or enzymes, potentially inhibiting their function or altering their activity .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl compound used in organic synthesis.
2-(Bromomethyl)naphthalene: Used as an intermediate in the synthesis of various organic compounds.
2-Bromomethyl-5-methylthiophene: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(Bromomethyl)-5-methoxypyrazine is unique due to the presence of both bromomethyl and methoxy groups on the pyrazine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
特性
分子式 |
C6H7BrN2O |
|---|---|
分子量 |
203.04 g/mol |
IUPAC名 |
2-(bromomethyl)-5-methoxypyrazine |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-4-8-5(2-7)3-9-6/h3-4H,2H2,1H3 |
InChIキー |
AINZISCMYDALIJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(N=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


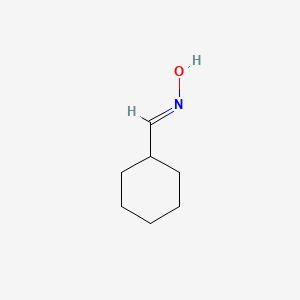

![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)

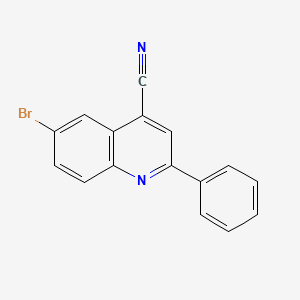
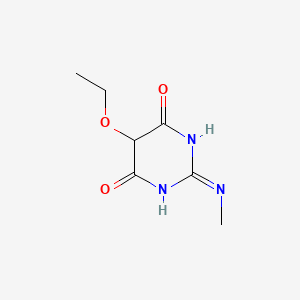
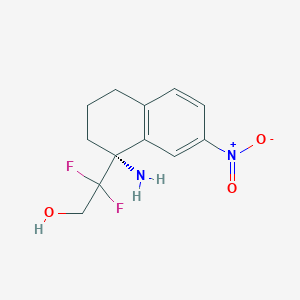
![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)
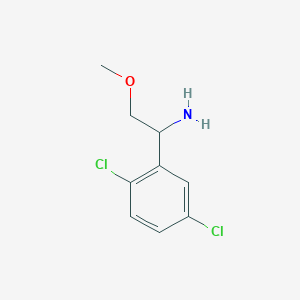

![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
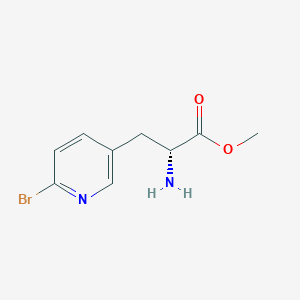
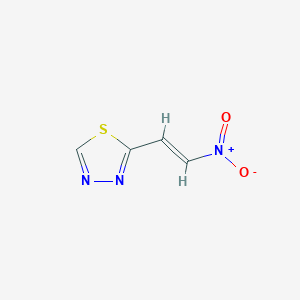
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
